4-[1-(2-Chloro-6-fluorophenyl)cyclopropyl]piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[1-(2-Chloro-6-fluorophenyl)cyclopropyl]piperidine is a chemical compound with the molecular formula C14H17ClFN and a molecular weight of 253.74 g/mol This compound features a piperidine ring substituted with a cyclopropyl group that is further substituted with a 2-chloro-6-fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(2-Chloro-6-fluorophenyl)cyclopropyl]piperidine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1-(2-chloro-6-fluorophenyl)cyclopropylamine with piperidine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
4-[1-(2-Chloro-6-fluorophenyl)cyclopropyl]piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro and fluoro positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the corresponding alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
4-[1-(2-Chloro-6-fluorophenyl)cyclopropyl]piperidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[1-(2-Chloro-6-fluorophenyl)cyclopropyl]piperidine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-[1-(2-Chlorophenyl)cyclopropyl]piperidine
- 4-[1-(2-Fluorophenyl)cyclopropyl]piperidine
- 4-[1-(2-Bromophenyl)cyclopropyl]piperidine
Uniqueness
4-[1-(2-Chloro-6-fluorophenyl)cyclopropyl]piperidine is unique due to the presence of both chloro and fluoro substituents on the phenyl ring, which can influence its reactivity and interactions with biological targets.
Properties
Molecular Formula |
C14H17ClFN |
---|---|
Molecular Weight |
253.74 g/mol |
IUPAC Name |
4-[1-(2-chloro-6-fluorophenyl)cyclopropyl]piperidine |
InChI |
InChI=1S/C14H17ClFN/c15-11-2-1-3-12(16)13(11)14(6-7-14)10-4-8-17-9-5-10/h1-3,10,17H,4-9H2 |
InChI Key |
GHCSYLARDSOXJR-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1C2(CC2)C3=C(C=CC=C3Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.